3-(4-bromophenyl)-3-oxopropanal O-methyloxime
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Overview
Description
Oxime ethers are a class of compounds containing the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds . They are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .
Synthesis Analysis
The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .Molecular Structure Analysis
The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . An example is oxiconazole, an antifungal drug in the form of a salt (nitrate (V)). It is an acetophenone-oxime derivative of the basic imidazole structural unit (substituted heterocyclic ring with a nitrogen in the 3-position) .Chemical Reactions Analysis
The literature presents many oxime ether compounds with diverse biological activity .Scientific Research Applications
Synthesis and Analytical Applications
- A study outlined the synthesis and chromatographic analysis of certain compounds for use in a liquid chromatographic fluorimetric assay of methylglyoxal, a compound related to the oxopropanal group. This work emphasizes the importance of such compounds in analytical chemistry for assaying biological and chemical systems (McLellan & Thornalley, 1992).
Biological and Pharmacological Research
- Research on bromophenols from the red algae Vertebrata lanosa highlighted their potent antioxidant activity, indicating the significance of bromophenol derivatives in developing antioxidant agents. Such studies suggest the potential of related compounds in mitigating oxidative stress and related diseases (Olsen et al., 2013).
- Another study synthesized a novel bromophenol derivative exhibiting anticancer activities on human lung cancer cell lines. It demonstrated how modifications to the bromophenol structure could lead to significant biological activities, including cell cycle arrest and apoptosis via ROS-mediated pathways (Guo et al., 2018).
Chemical Degradation and Environmental Applications
- Investigations into the degradation of organophosphate pesticides using oxime-functionalized pyridinium surfactants provide an example of how related compounds could be utilized in environmental chemistry for detoxification purposes. This highlights the versatility of oxime and related compounds in addressing environmental pollutants (Sharma et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Oxime ethers, a class of compounds containing the >c=n-o-r moiety, are known to exhibit various biological activities . This suggests that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-methoxyiminopropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILGIZKIGWEADG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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